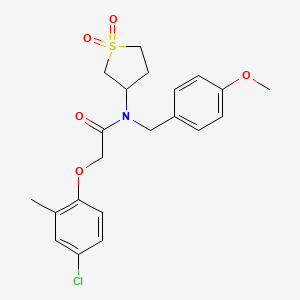

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide

Description

This compound is a substituted acetamide featuring a phenoxy backbone with a 4-chloro-2-methyl substituent. The acetamide nitrogen is linked to two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) and a 4-methoxybenzyl moiety. This structure combines a halogenated aromatic system with sulfone and methoxybenzyl functionalities, which are common in bioactive molecules targeting enzymes or ion channels.

Properties

Molecular Formula |

C21H24ClNO5S |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24ClNO5S/c1-15-11-17(22)5-8-20(15)28-13-21(24)23(18-9-10-29(25,26)14-18)12-16-3-6-19(27-2)7-4-16/h3-8,11,18H,9-10,12-14H2,1-2H3 |

InChI Key |

NGOQZZSFSUKOFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives are analyzed below. Key differences in substituents, physicochemical properties, and reported activities are highlighted.

Table 1: Structural Comparison

Key Observations :

Substituent Impact on Bioactivity: The tetrahydrothiophene sulfone group in the target compound and may enhance solubility or polar interactions compared to non-sulfone analogs like Ani9 .

Pharmacological Profiles: Ani9 () shares the phenoxyacetamide core but lacks the sulfone and methoxybenzyl groups. Its high TMEM16A specificity (IC₅₀ = 77 nM) suggests that structural modifications in the target compound could alter selectivity toward other ion channels or enzymes. Compounds with thiazolidinone or triazole substituents (e.g., ) exhibit antimicrobial activity, implying that the target compound’s phenoxyacetamide core may be adaptable for diverse biological targets.

Synthetic Feasibility :

- Analogs like and were synthesized via nucleophilic substitution or multi-component reactions, indicating that the target compound could be accessible using similar protocols.

Research Findings and Data Gaps

- Structural Insights : X-ray crystallography data for related N-substituted acetamides (e.g., ) reveal planar aromatic systems and hydrogen-bonding motifs that stabilize target binding.

- Biological Data: While direct activity data for the target compound are absent, its structural resemblance to Ani9 () and antimicrobial thiazolidinones () warrants further testing for ion channel modulation or antimicrobial efficacy.

- Physicochemical Properties : Computational modeling (e.g., logP, solubility) is needed to compare the target compound’s drug-likeness with analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Elevated temperatures (e.g., reflux conditions) are often used to accelerate reaction rates but must be balanced against decomposition risks .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates, as seen in analogous acetamide syntheses .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : and NMR can confirm substituent positions (e.g., methylphenoxy, methoxybenzyl groups) and assess stereochemistry .

- X-ray diffraction : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen bonding networks .

- IR spectroscopy : Useful for identifying functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) or cell viability assays (MTT) to explore anticancer or antimicrobial potential .

- Gene expression profiling : RT-PCR can assess auxin-like activity by monitoring early auxin-responsive genes (e.g., IAA19), as demonstrated in Arabidopsis root assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

- Analog synthesis : Systematically modify substituents (e.g., replacing 4-methoxybenzyl with halogenated aryl groups) and evaluate activity changes .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., auxin receptors or kinases) .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl group for solubility, chloro substituent for bioactivity) .

Q. What experimental strategies resolve contradictions in crystallographic and solution-phase structural data?

- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .

- DFT calculations : Compare computed (gas-phase) and experimental (X-ray) bond angles to identify steric or electronic effects .

- Variable-temperature crystallography : Capture temperature-dependent conformational changes .

Q. How can metabolic stability and degradation pathways be investigated?

- LC-MS/MS : Identify metabolites in hepatic microsome incubations to map oxidation (e.g., sulfonyl group) or hydrolysis (amide bond cleavage) pathways .

- Isotopic labeling : Track -labeled positions during degradation studies .

- pH stability assays : Test compound integrity under physiological (pH 7.4) and acidic (pH 2.0) conditions .

Q. What advanced techniques validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .

- Click chemistry : Incorporate alkyne tags for pull-down assays to identify interacting proteins .

- CRISPR-Cas9 knockouts : Validate mechanism by comparing activity in wild-type vs. receptor-deficient cell lines .

Methodological Notes

- Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 57752-76-8) to ensure consistency .

- Contradiction resolution : For conflicting bioactivity results, use orthogonal assays (e.g., SPR alongside enzyme assays) .

- Crystallography troubleshooting : If SHELXL refinement fails, manually adjust occupancy parameters for disordered solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.